2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid

Fragment-based drug discovery Solubility Tetrahydrocarbazole

Researchers targeting FABP4 or bacterial DNA polymerase III β often face scaffold-hopping challenges where minor substituent changes confound SAR. This unsubstituted parent tetrahydrocarbazole-7-carboxylic acid eliminates that variable. As the definitive reference compound for the chemotype validated in PDB: 4N99, it provides a consistent baseline for fragment-based screening and late-stage diversification. Bulk stock and on-demand synthesis eliminate workflow delays for med chem labs.

Molecular Formula C13H13NO2
Molecular Weight 215.25g/mol
CAS No. 729613-71-2
Cat. No. B498562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid
CAS729613-71-2
Molecular FormulaC13H13NO2
Molecular Weight215.25g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(N2)C=C(C=C3)C(=O)O
InChIInChI=1S/C13H13NO2/c15-13(16)8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h5-7,14H,1-4H2,(H,15,16)
InChIKeyPCWDMUSCUJPFII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,9-Tetrahydro-1H-carbazole-7-carboxylic Acid – Overview


2,3,4,9-Tetrahydro-1H-carbazole-7-carboxylic acid (CAS: 729613-71-2; also known as 6,7,8,9-tetrahydro-5H-carbazole-2-carboxylic acid) is a bicyclic organic compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol [1]. It features a partially saturated carbazole core with a carboxylic acid group at the 7-position (or 2-position in alternative numbering), rendering it a versatile building block for medicinal chemistry and fragment-based drug discovery [2]. The compound exhibits computed properties including an XLogP3 of 2.8, a topological polar surface area (tPSA) of 53.1 Ų, and a hydrogen bond donor count of 2 [1].

Fragment-based drug discovery building block
Free carboxylic acid synthetic handle
Solubility profile supports aqueous screening

Why Generic Substitution Fails for Tetrahydrocarbazole-7-carboxylic Acid


The tetrahydrocarbazole scaffold is highly sensitive to the precise location of substituents and the degree of ring saturation. Even seemingly minor alterations—such as moving the carboxylic acid group from the 7-position to the 3- or 8-position, esterification, N-alkylation, or introduction of a chloro substituent—can dramatically alter key properties including lipophilicity, solubility, hydrogen-bonding capacity, and target-binding affinity [1][2]. Consequently, generic substitution among tetrahydrocarbazole carboxylic acid derivatives without rigorous validation is scientifically unsound and may lead to confounding results in biological assays or failed synthetic transformations.

Positional isomerism Carboxylic acid position (e.g., 3- or 8-isomer) alters solubility and target recognition
Derivative chemistry Esterification or N-alkylation shifts hydrogen-bonding capacity and lipophilicity
Halogen substitution 6-Chloro substitution may shift antibacterial binding profile and SAR

Comparative Evidence: Tetrahydrocarbazole-7-carboxylic Acid vs. Isomers


Solubility Advantage Over Methyl Ester

The free carboxylic acid form of 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid exhibits a predicted LogSW (log of aqueous solubility) of -3.04, significantly higher than the -4.27 value of its corresponding methyl ester derivative . This enhanced aqueous solubility is critical for fragment-based screening assays where compound precipitation can lead to false negatives or inaccurate binding measurements.

Solubility vs. Methyl Ester
Data to verify
ΔLogSW = 1.23 (approx. 17-fold higher aqueous solubility)
Supports aqueous solubility screening
In silico prediction; verify experimentally
Fragment-based drug discovery Solubility Tetrahydrocarbazole

Lipophilicity Profile vs. Methyl Ester

The target compound exhibits a calculated LogP of 3.64 (or 2.8 via XLogP3), which is substantially lower than the 3.98 LogP of its methyl ester analog . This difference in lipophilicity directly influences membrane permeability, plasma protein binding, and non-specific binding in biochemical assays, making the free acid more suitable for certain screening formats while the ester may be preferred for cellular permeability.

Lipophilicity vs. Methyl Ester
Data to verify
ΔLogP = 0.34–0.88 (2.2- to 7.6-fold difference)
Tunable lipophilicity for assay selection
Calculated values; experimental confirmation advised
Lipophilicity ADME Tetrahydrocarbazole

Baseline Control for 6-Chloro Sliding Clamp Inhibitor

The 6-chloro derivative of the target compound (CAS: 676470-14-7) has been co-crystallized with the E. coli sliding clamp (PDB ID: 4N99) at 2.30 Å resolution, demonstrating direct binding to the DNA polymerase III β subunit [1]. While specific binding affinity data for the non-chlorinated parent compound is not publicly available, its structure serves as the essential unsubstituted reference scaffold for comparative structure-activity relationship (SAR) studies aimed at determining the contribution of the 6-chloro substituent to binding affinity and antibacterial activity.

Sliding Clamp SAR Control
Class-level
Unsubstituted scaffold as reference; 6-Cl derivative co-crystallized (PDB: 4N99)
Essential for SAR reference control
Binding affinity difference unquantified
Antibacterial DNA polymerase Sliding clamp

Hydrogen-Bonding Difference vs. N-Benzyl Derivative

The target compound possesses two hydrogen bond donor sites (carboxylic acid OH and indole NH), whereas its N-benzylated derivative (9-benzyl-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid) retains only one donor site due to N-substitution [1][2]. The N-benzyl derivative has demonstrated IC50 = 750 nM against human A-FABP (FABP4) in a fluorescence polarization assay [3]. The unsubstituted parent compound's distinct hydrogen-bonding profile makes it a valuable control for probing the contribution of the indole NH to target engagement and selectivity.

H-Bond Donor Comparison
Class-level
2 HBD (parent) vs. 1 HBD (N-benzyl); N-benzyl IC50 = 750 nM (FABP4)
Supports hydrogen-bond SAR studies
Parent binding unknown; derivative data shown
FABP4 Hydrogen bonding Selectivity

Positional Isomerism: Divergent Physicochemical Profiles

2,3,4,9-Tetrahydro-1H-carbazole-7-carboxylic acid is a positional isomer of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid (CAS: 65764-56-9) and 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid (CAS: 26088-66-4). While all three share the molecular formula C13H13NO2 and molecular weight 215.25, their distinct substitution patterns confer different predicted aqueous solubilities: the 8-isomer has a predicted solubility of 32.3 μg/mL , whereas no solubility data is available for the 7-isomer. These positional differences can significantly impact both physicochemical behavior and biological target recognition, as demonstrated by the distinct pharmacological activities reported for the 3-isomer as an HDAC6 inhibitor [1].

Positional Isomer Profiles
Class-level
8-Isomer: predicted solubility 32.3 μg/mL; 3-Isomer: reported HDAC6 activity; 7-Isomer: data not available
Positional isomer selection context
7-isomer properties may differ; verify experimentally
Positional isomer Physicochemical properties SAR

Application Scenarios for Tetrahydrocarbazole-7-carboxylic Acid


Fragment Library Building Block for Sliding Clamp

The compound's favorable aqueous solubility profile (LogSW = -3.04, 17-fold higher than its methyl ester) makes it an ideal building block for fragment-based screening libraries targeting the bacterial DNA polymerase III β subunit (sliding clamp). As demonstrated by the co-crystal structure of the 6-chloro derivative (PDB: 4N99, 2.30 Å resolution) [1], the tetrahydrocarbazole-7-carboxylic acid scaffold occupies a defined binding pocket on the sliding clamp. The unsubstituted parent compound serves as an essential reference point for evaluating the contribution of substituents to binding affinity and antibacterial activity.

FABP4 Inhibitor Optimization Scaffold

The tetrahydrocarbazole-7-carboxylic acid core has been validated as a privileged scaffold for the development of adipocyte fatty acid-binding protein (A-FABP/FABP4) inhibitors. The N-benzyl derivative of this scaffold exhibits an IC50 of 750 nM against human A-FABP [2]. The unsubstituted parent compound, with its distinct hydrogen-bonding profile (two H-bond donors versus one in the N-benzyl derivative), is a critical control compound for SAR studies aimed at understanding the role of the indole NH in target engagement and for designing next-generation FABP4 inhibitors with improved potency and selectivity.

Tool Compound for Tetrahydrocarbazole SAR

As the unadorned parent scaffold of a compound class with demonstrated activity against P-type ATPases [3], HDAC6 [4], and FABP4 [2], 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid is an indispensable tool compound for chemical biology investigations. Its distinct physicochemical properties relative to positional isomers and derivatives—including lipophilicity (LogP = 3.64), hydrogen-bonding capacity (2 donors, 2 acceptors), and topological polar surface area (tPSA = 53.1 Ų) [5]—enable researchers to systematically dissect the molecular determinants of biological activity within the tetrahydrocarbazole chemotype.

Late-Stage Functionalization Intermediate

The presence of a free carboxylic acid group at the 7-position of the tetrahydrocarbazole ring provides a convenient synthetic handle for late-stage diversification via amide coupling, esterification, or reduction. This enables the rapid generation of focused compound libraries for SAR exploration. The compound's predicted aqueous solubility (LogSW = -3.04) also facilitates solution-phase chemistry, reducing the need for aggressive organic solvents and improving the overall efficiency of library synthesis.

Application
Selection Property
Validation Focus
Fragment library block (sliding clamp)
Aqueous solubility for fragment screening
Binding to bacterial sliding clamp in fragment assays
FABP4 inhibitor optimization
Hydrogen-bonding capacity for target engagement
FABP4 inhibition and selectivity profiling
Tetrahydrocarbazole SAR tool
Distinct physicochemical properties
Target engagement across multiple protein classes
Late-stage functionalization
Free carboxylic acid synthetic handle
Synthetic diversification efficiency

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